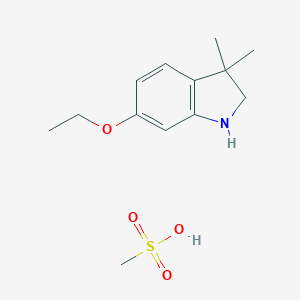

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole

Vue d'ensemble

Description

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its ethoxy group at the 6th position and two methyl groups at the 3rd position, making it a unique derivative of indole.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indole and ethyl iodide.

Ethoxylation: The ethoxy group is introduced at the 6th position using ethyl iodide in the presence of a base like potassium carbonate.

Methylation: The methyl groups are introduced at the 3rd position using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mécanisme D'action

The mechanism of action of 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

Tryptophan: An essential amino acid with an indole ring.

Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Activité Biologique

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 87234-87-5

- IUPAC Name : 6-ethoxy-3,3-dimethyl-1,2-dihydroindole

The structure of this compound includes an ethoxy group at the 6th position and two methyl groups at the 3rd position, which contribute to its distinct chemical behavior and biological interactions .

Anticancer Activity

Research indicates that compounds within the indole family often exhibit significant anticancer properties. For instance:

- A study highlighted that indole derivatives can induce apoptosis in cancer cells through various mechanisms such as modulation of apoptotic proteins and cell cycle arrest .

- Specifically, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, related compounds demonstrated IC50 values as low as 6.76 µg/mL against colorectal carcinoma cells .

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects:

- They can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

- The mechanism involves interaction with specific molecular targets that regulate inflammation pathways, which may be relevant for treating conditions like arthritis or inflammatory bowel disease.

Antiviral Potential

The antiviral activity of indole derivatives has been a subject of research:

- Certain studies suggest that these compounds may interfere with viral replication processes or enhance host immune responses against viral infections .

- While specific data on this compound's antiviral activity is limited, its structural similarity to other bioactive indoles implies potential efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : It may bind to specific receptors or enzymes that modulate cellular functions.

- Pathway Modulation : The compound could influence signaling pathways related to cell proliferation and apoptosis.

- Interaction with Biomolecules : Its unique structure allows it to interact with various biomolecules, potentially altering their function .

Case Studies and Research Findings

Propriétés

IUPAC Name |

6-ethoxy-3,3-dimethyl-1,2-dihydroindole;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.CH4O3S/c1-4-14-9-5-6-10-11(7-9)13-8-12(10,2)3;1-5(2,3)4/h5-7,13H,4,8H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTLHRAONHZQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(CN2)(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151567 | |

| Record name | FS 205-397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116861-51-9 | |

| Record name | FS 205-397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FS 205-397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHOXY-3,3-DIMETHYLINDOLINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH8UOV5K3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary therapeutic area explored for FS 205-397, and what evidence supports this?

A1: The primary therapeutic area investigated for FS 205-397 is its potential as an analgesic (pain reliever) and antipyretic (fever reducer). This is based on several studies that have investigated its efficacy in treating pain following third molar extraction. [, , ] One study compared the efficacy of two dose levels of FS 205-397 (250 mg and 500 mg) to aspirin (650 mg) and a placebo. [] Another study highlighted its paracetamol-like activity profile in mice. []

Q2: How does the efficacy of FS 205-397 compare to established analgesics like aspirin?

A2: Research indicates that FS 205-397 demonstrates comparable efficacy to aspirin in managing post-surgical dental pain. A single-dose study involving patients who underwent third molar extractions directly compared the analgesic effects of FS 205-397 at two different doses (250 mg and 500 mg) against aspirin (650 mg) and a placebo. The study revealed that both doses of FS 205-397 provided statistically significant pain relief compared to the placebo and demonstrated similar efficacy to aspirin in this specific pain model. [, ]

Q3: Are there any preclinical studies highlighting potential advantages of FS 205-397?

A3: While the exact mechanism of action of FS 205-397 remains to be fully elucidated, preclinical studies suggest it may offer an improved safety profile compared to some existing analgesics. Notably, research in mice indicated that FS 205-397 did not exhibit acute hepatotoxicity, a known concern associated with high doses or prolonged use of paracetamol. [] This finding warrants further investigation and could represent a potential advantage of FS 205-397.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.